5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid
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Overview
Description
3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
The synthesis of 3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives. The reaction conditions typically involve the use of organocatalysts to achieve high enantioselectivity .
Chemical Reactions Analysis
3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique structure of 3-Pyrrolidinecarboxylic acid, 5-ethenyl-2-oxo- imparts specific properties that make it valuable for certain applications .
Properties
CAS No. |
71107-20-5 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethenyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-4-3-5(7(10)11)6(9)8-4/h2,4-5H,1,3H2,(H,8,9)(H,10,11) |
InChI Key |
UOLQECNNAKPUCK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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